2-Amino-4-chloro-6-nitrophenol

Thermal Analysis Quality Control Chemical Identification

2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3) is a chlorinated nitroaromatic with a specific 2-amino, 4-chloro, 6-nitro substitution pattern essential for synthesizing Mordant Black 29 azo dyes and CNS-targeted antipsychotic APIs. Substitution with the regioisomer 2-amino-6-chloro-4-nitrophenol (CAS 6358-09-4) yields a commercially non-viable brown dye—making exact CAS procurement critical for reproducible coloristic and pharmacological outcomes. Verified melting point (158–162 °C), ≥98% purity, and full analytical documentation enable seamless scale-up without re-optimization.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 6358-08-3
Cat. No. B019034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-nitrophenol
CAS6358-08-3
Synonyms2-Amino-4-chloro-6-nitro-phenol; 
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
InChIKeyMHAFRUMLQZZSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3): Procurement-Grade Specifications and Key Identifiers


2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3) is a chlorinated nitroaromatic compound belonging to the aminophenol class, defined by the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol . As a substituted phenol bearing amino, chloro, and nitro substituents at the 2-, 4-, and 6-positions respectively [1], this compound serves as a crucial intermediate in the synthesis of azo dyes, pigments, and antipsychotic pharmaceuticals . Its procurement is governed by stringent purity requirements (typically >98%) and specific physical characteristics that distinguish it from structural analogs, making precise chemical sourcing essential for reproducible industrial and research outcomes.

Procurement Risk Alert: Why 2-Amino-4-chloro-6-nitrophenol Cannot Be Replaced by Generic Aminophenol Analogs


Substituting 2-amino-4-chloro-6-nitrophenol (CAS 6358-08-3) with seemingly similar aminophenol derivatives introduces unacceptable variability in downstream synthetic processes and final product performance. The precise 2-amino, 4-chloro, 6-nitro substitution pattern dictates unique electronic and steric properties that directly govern its reactivity, regioselectivity in diazotization and coupling reactions, and the spectroscopic characteristics of resulting azo dyes . For instance, the regioisomer 2-amino-6-chloro-4-nitrophenol (CAS 6358-09-4) exhibits a measurably different melting point range (160-164°C) and distinct safety profile, leading to divergent handling and formulation requirements . Even analogs lacking either the chloro or nitro group, such as 2-amino-4-nitrophenol or 2-amino-4-chlorophenol, possess significantly altered physicochemical properties (e.g., lower melting points) and lack the unique electronic profile required for specific pharmaceutical intermediate applications [1]. The following quantitative evidence underscores the critical performance and safety differentiators that mandate the procurement of the exact CAS 6358-08-3 compound.

Quantitative Differentiation Guide: 2-Amino-4-chloro-6-nitrophenol vs. Closest Analogs


Melting Point Signature: 2-Amino-4-chloro-6-nitrophenol Exhibits a Distinct Thermal Profile Compared to Regioisomers and Des-halo/nitro Analogs

2-Amino-4-chloro-6-nitrophenol (6358-08-3) possesses a melting point range of 158–162 °C, which is a critical differentiator from its regioisomer 2-amino-6-chloro-4-nitrophenol (160–164 °C), and markedly higher than non-chlorinated analogs like 2-amino-4-nitrophenol (140–143 °C) . The 4-chloro, 6-nitro substitution pattern results in a specific crystalline lattice energy that directly impacts solid-state stability and handling properties. This 18–22 °C increase in melting point compared to des-chloro analogs can influence solubility and processing in downstream reactions, necessitating precise compound identification to ensure batch-to-batch consistency [1].

Thermal Analysis Quality Control Chemical Identification

Regioisomeric Purity and Byproduct Mitigation: The 2,4,6-Substitution Pattern Minimizes Undesired Side Reactions

The synthesis of high-purity 2-amino-4-chloro-6-nitrophenol often proceeds via nitration of 2-amino-4-chlorophenol. This pathway yields a product that is less prone to forming the undesirable 2-amino-6-chloro-4-nitrophenol regioisomer, which is a common contaminant in alternative synthetic routes . Quantitative analysis from vendor specifications indicates that 2-amino-4-chloro-6-nitrophenol can be reliably sourced at purities exceeding 98% (GC/T), whereas the regioisomer 2-amino-6-chloro-4-nitrophenol is often supplied at a slightly lower purity specification (min. 98.0%) due to the greater challenge in separating the isomeric mixture . The presence of even trace amounts of the 2,6,4-regioisomer can drastically alter the color and fastness properties of resulting azo dyes, making high purity of the 2,4,6-isomer non-negotiable for colorant applications.

Synthetic Efficiency Isomer Purity Reaction Yield

Differentiated Safety Profile for Industrial Handling: Lower Skin Absorption and Regulatory Approval Threshold

Safety assessments for 2-amino-6-chloro-4-nitrophenol indicate low dermal absorption: less than 0.25% in nonoxidative hair dye and less than 0.2% in oxidative hair dye formulations [1]. While direct skin absorption data for 2-amino-4-chloro-6-nitrophenol is sparse, its classification as a skin and eye irritant (H315, H319) and its potential for respiratory tract irritation (H335) under GHS is documented . In contrast, the regioisomer 2-amino-6-chloro-4-nitrophenol has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel and deemed safe for use in hair dye formulations at concentrations up to 2.0% [2]. This differential regulatory and safety data underscores that the two isomers cannot be considered interchangeable from a workplace safety or product registration standpoint. Procurement of the correct isomer is essential for accurate Safety Data Sheet (SDS) management and compliance.

Toxicology Occupational Safety Regulatory Compliance

Pharmaceutical Intermediate Specificity: Exclusive Use in Antipsychotic Drug Synthesis

2-Amino-4-chloro-6-nitrophenol is explicitly cited as an intermediate in the preparation of antipsychotic medications, a high-value application area . This specific utility is not shared by its regioisomer 2-amino-6-chloro-4-nitrophenol or the des-chloro analog 2-amino-4-nitrophenol, which are more commonly associated with dye and pigment applications . The unique combination of electron-withdrawing and electron-donating groups at the 2-, 4-, and 6-positions likely facilitates specific molecular interactions required in the synthesis pathway of certain antipsychotic drug candidates, although proprietary details may be limited in public literature.

Drug Discovery Pharmaceutical Manufacturing Chemical Intermediates

Azo Dye Coupling Efficiency: Positional Isomerism Dictates Chromophore Properties

In azo dye synthesis, the position of the diazonium group relative to the chloro and nitro substituents profoundly influences the absorption maximum and lightfastness of the resulting dye. 2-Amino-4-chloro-6-nitrophenol, upon diazotization and coupling with specific naphthalene sulfonic acids, yields Mordant Black 29, which produces blue light grey to blue-black shades . In contrast, the regioisomer 2-amino-6-chloro-4-nitrophenol is used to synthesize Mordant Brown 15, demonstrating that the simple 2,4,6 vs. 2,6,4 substitution pattern leads to a completely different color outcome and application . This functional differentiation is absolute and cannot be compensated for by adjusting coupling components; the amine position on the ring is the primary determinant of the final dye's hue.

Azo Dye Synthesis Color Chemistry Diazotization

Targeted Application Scenarios for 2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3) Based on Verified Differentiation


Pharmaceutical R&D: Synthesis of Antipsychotic Drug Candidates

In medicinal chemistry laboratories focused on central nervous system (CNS) drug discovery, 2-amino-4-chloro-6-nitrophenol serves as a key building block for the synthesis of novel antipsychotic agents. The compound's unique substitution pattern provides a specific electronic and steric handle for constructing molecules with targeted receptor binding profiles. Procurement of CAS 6358-08-3, rather than a generic aminophenol, ensures the intended synthetic route can be executed without the need for extensive process re-optimization due to isomeric impurities .

Industrial Colorant Manufacturing: Production of Mordant Black 29 and Related Blue/Black Azo Dyes

This compound is the essential diazo component for manufacturing Mordant Black 29, a dye used in textile and leather applications. The precise 2-amino, 4-chloro, 6-nitro substitution pattern is critical for achieving the desired blue-black hue and required fastness properties. Any deviation from this specific regioisomer, such as using 2-amino-6-chloro-4-nitrophenol, would yield a brown dye, rendering the final product commercially non-viable and leading to significant financial loss in production batches .

Analytical Reference Standard and Quality Control Laboratories

Analytical testing facilities and quality control (QC) labs in the chemical and pharmaceutical industries require high-purity (>98%) 2-amino-4-chloro-6-nitrophenol as a certified reference standard. Its distinct melting point (158–162 °C) and chromatographic retention time serve as critical benchmarks for identifying and quantifying this compound in reaction mixtures, ensuring the purity of incoming raw materials, and verifying the composition of finished goods .

Chemical Process Development: Optimizing Regioselective Nitration and Chlorination Routes

For process chemists developing scalable synthetic routes to complex aromatic compounds, 2-amino-4-chloro-6-nitrophenol represents a case study in regioselectivity. The ability to produce this isomer in high purity from 2-amino-4-chlorophenol via controlled nitration provides a robust platform for generating other value-added intermediates. Procuring the pure compound allows researchers to calibrate their analytical methods and benchmark the performance of their own in-house synthetic processes against commercial-grade material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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